2-Bromo-2',6'-difluoropropiophenone
Overview
Description
2-Bromo-2’,6’-difluoropropiophenone is an organic compound with the molecular formula C9H7BrF2O It is a halogenated ketone, specifically a brominated and fluorinated derivative of propiophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,6’-difluoropropiophenone typically involves the bromination of 2’,6’-difluoropropiophenone. One common method is the reaction of 2’,6’-difluoropropiophenone with bromine in the presence of a suitable solvent such as carbon disulfide or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’,6’-difluoropropiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control reaction conditions precisely and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’,6’-difluoropropiophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 2-bromo-2’,6’-difluoro-1-phenylpropan-1-ol.
Oxidation: The major product is 2-bromo-2’,6’-difluorobenzoic acid.
Scientific Research Applications
2-Bromo-2’,6’-difluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2’,6’-difluoropropiophenone depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. For example, in enzyme inhibition studies, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
2-Bromo-2’,6’-difluoropropiophenone can be compared with other halogenated ketones such as:
- 2-Bromo-4’,6’-difluoropropiophenone
- 2-Chloro-2’,6’-difluoropropiophenone
- 2-Iodo-2’,6’-difluoropropiophenone
Uniqueness
The presence of both bromine and fluorine atoms in 2-Bromo-2’,6’-difluoropropiophenone imparts unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(2,6-difluorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)8-6(11)3-2-4-7(8)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKPUDETMYSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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